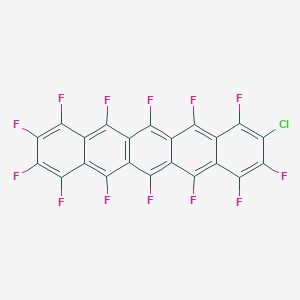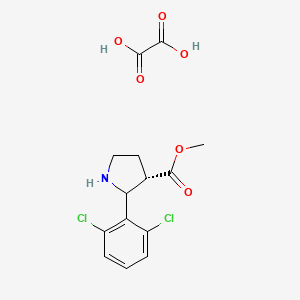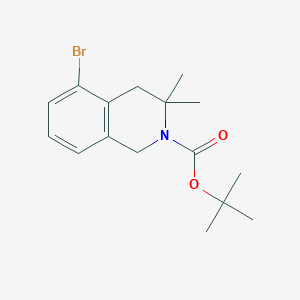
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is a fluorinated derivative of pentacene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of chlorine and multiple fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated pentacene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene typically involves the halogenation of pentacene. The process begins with the fluorination of pentacene using a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. This step introduces the fluorine atoms into the pentacene structure. Subsequently, chlorination is carried out using a chlorinating agent like thionyl chloride (SOCl2) to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and stability.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or chlorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorinated polymers, due to its stability and electronic properties.
作用机制
The mechanism of action of 2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is primarily related to its electronic properties. The presence of multiple fluorine atoms and a chlorine atom significantly alters the electron distribution within the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.
相似化合物的比较
Similar Compounds
Pentacene: The non-fluorinated parent compound, which has different electronic properties and stability.
1,2,3,4,5,6,7,8,9,10,11,12,13-Tridecafluoropentacene: A similar compound without the chlorine atom, which has slightly different reactivity and applications.
2-Chloropentacene: A compound with only the chlorine atom, lacking the fluorine atoms, resulting in different properties.
Uniqueness
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is unique due to the combined presence of chlorine and multiple fluorine atoms. This combination imparts distinct electronic properties, making it more stable and reactive in specific contexts compared to its non-halogenated or singly halogenated counterparts. Its unique structure and properties make it valuable in various scientific and industrial applications.
属性
CAS 编号 |
919293-76-8 |
|---|---|
分子式 |
C22ClF13 |
分子量 |
546.7 g/mol |
IUPAC 名称 |
2-chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene |
InChI |
InChI=1S/C22ClF13/c23-9-16(30)5-6(17(31)20(9)34)13(27)2-1(12(5)26)10(24)3-4(11(2)25)15(29)8-7(14(3)28)18(32)21(35)22(36)19(8)33 |
InChI 键 |
GIKNTWTXKDXWEJ-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C3C(=C1F)C(=C4C(=C3F)C(=C(C(=C4F)F)Cl)F)F)F)C(=C5C(=C2F)C(=C(C(=C5F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)




![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)
![2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636398.png)
![6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B12636401.png)

![Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12636407.png)

